molecular formula C16H14N4O2S B2580638 (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide CAS No. 2035007-28-2

(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide

Cat. No.: B2580638
CAS No.: 2035007-28-2
M. Wt: 326.37
InChI Key: LXANREINYGPTCD-ONEGZZNKSA-N
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Description

(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a thienopyrimidine core, which is known for its biological activity, and a pyridine ring, which is often found in pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide typically involves multi-step organic synthesis The process begins with the formation of the thienopyrimidine core, which can be achieved through cyclization reactions involving thiophene and pyrimidine derivatives

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized thienopyrimidine derivative, while substitution reactions could introduce new functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thienopyrimidine core is known for its activity against various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a potential candidate for the treatment of diseases such as cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved conductivity or stability. Its unique structure allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to the desired therapeutic effect. The pyridine ring can enhance the compound’s binding affinity and specificity, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide is unique due to its combination of a thienopyrimidine core and a pyridine ring. This structure provides a balance of biological activity and chemical stability, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industry.

Properties

IUPAC Name

(E)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14(4-3-12-2-1-6-17-10-12)18-7-8-20-11-19-13-5-9-23-15(13)16(20)22/h1-6,9-11H,7-8H2,(H,18,21)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXANREINYGPTCD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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